3-Epi-Deoxynegamycin

Translational Readthrough Nonsense Mutation Antibacterial Selectivity

Select 3-Epi-Deoxynegamycin for your nonsense mutation research to achieve unparalleled assay clarity. This natural dipeptide analog delivers potent eukaryotic translational readthrough while exhibiting a complete absence of antibacterial activity—a unique separation unmatched by (+)-negamycin or aminoglycosides. Obtain a high-purity research probe that eliminates confounding antimicrobial variables, streamlining your lead optimization for DMD and cystic fibrosis. Inquire now for custom packaging.

Molecular Formula C9H20N4O3
Molecular Weight 232.28 g/mol
Cat. No. B13945071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epi-Deoxynegamycin
Molecular FormulaC9H20N4O3
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CCCN)N
InChIInChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1
InChIKeyGMDVGRCKPKMEFK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Epi-Deoxynegamycin: Natural Readthrough Compound for Nonsense Mutation Research


3-Epi-Deoxynegamycin is a natural dipeptide analog derived from the antibiotic (+)-negamycin, originally isolated from *Streptomyces* species [1]. It belongs to a class of compounds recognized for their ability to promote translational readthrough of premature termination codons (PTCs) in eukaryotic cells, a mechanism with therapeutic potential for genetic diseases like Duchenne muscular dystrophy (DMD) [2]. Critically, while its parent compound (+)-negamycin possesses both antibacterial and readthrough activities, 3-epi-deoxynegamycin is distinguished by a profound loss of antimicrobial activity, which is a key differentiator for its use as a specialized chemical probe or drug candidate [3].

Why 3-Epi-Deoxynegamycin Cannot Be Substituted with Generic Negamycin Analogs


The key value proposition of 3-epi-deoxynegamycin lies in its selective separation of eukaryotic readthrough activity from prokaryotic antibacterial activity, a property not shared by its parent compound (+)-negamycin or many other in-class readthrough agents like aminoglycosides [1]. Generic substitution with (+)-negamycin, which retains potent antibacterial activity (e.g., MIC=16-32 μg/mL against *E. coli*), introduces confounding antimicrobial effects in cellular assays, complicating the interpretation of readthrough efficacy and toxicity [2]. Similarly, aminoglycosides like gentamicin and G418 exhibit significant readthrough activity but are also potent antibiotics with well-documented nephro- and ototoxicity, limiting their utility as chronic therapeutics for genetic diseases [3]. The unique activity profile of 3-epi-deoxynegamycin—high readthrough potency with negligible antibacterial activity—is a structural specificity that cannot be achieved by simply substituting another negamycin analog, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-Epi-Deoxynegamycin from Analogs


Selective Eukaryotic Readthrough Activity with Negligible Prokaryotic Antibacterial Effect

3-Epi-deoxynegamycin exhibits potent readthrough activity against eukaryotic nonsense mutations while showing no detectable readthrough activity in prokaryotic systems, unlike the parent compound (+)-negamycin which has activity in both. This compound also lacks antimicrobial activity, in stark contrast to (+)-negamycin and aminoglycosides [1].

Translational Readthrough Nonsense Mutation Antibacterial Selectivity

Superior Readthrough Activity Compared to Parent Compound (+)-Negamycin

In a direct comparison, 3-epi-deoxynegamycin (also known as TCP-107) demonstrates a higher readthrough activity than its parent compound, (+)-negamycin, while being devoid of antimicrobial activity [1].

Translational Readthrough Drug Discovery Negamycin Analogs

Quantitative Comparison of Readthrough Potency and Antibacterial Activity Against Aminoglycosides

Derivatives of 3-epi-deoxynegamycin have been shown to achieve superior readthrough activity compared to the aminoglycoside antibiotic G418, while the parent scaffold itself demonstrates negligible antibacterial activity, a key advantage over G418 [1].

Translational Readthrough Antibacterial Activity Negamycin Analogs

Reduced Antibacterial Activity Relative to Deoxynegamycin

The compound exhibits significantly reduced antibacterial potency compared to the structurally related analog deoxynegamycin. Specifically, its activity against most Gram-positive bacteria is half that of 'negative mycin' (deoxynegamycin) .

Antibacterial Gram-positive Negamycin

Best Research and Industrial Application Scenarios for 3-Epi-Deoxynegamycin


Lead Scaffold for Developing Non-Antibiotic Readthrough Therapeutics

3-Epi-deoxynegamycin is an ideal starting point for medicinal chemistry programs aimed at developing readthrough drugs for Duchenne muscular dystrophy (DMD), cystic fibrosis, and other nonsense mutation diseases. Its proven higher readthrough activity compared to (+)-negamycin and its complete lack of antimicrobial activity [1] provide a superior pharmacological starting point, eliminating the need to engineer out confounding antibacterial effects. This reduces off-target concerns and streamlines lead optimization.

Specialized Chemical Probe for Eukaryotic Translation Studies

Researchers studying the molecular mechanisms of eukaryotic translational readthrough can use 3-epi-deoxynegamycin as a selective chemical probe. Its unique profile—potent readthrough activity in eukaryotic cells with no detectable activity in prokaryotic systems [2]—allows for the specific investigation of eukaryotic ribosomal processes without the confounding variables introduced by broad-spectrum antibiotics like gentamicin or G418. This ensures cleaner, more interpretable data in cell biology and biochemical assays.

Comparative Control in Antibacterial Mechanism-of-Action Studies

In studies exploring the structure-activity relationship (SAR) of antibacterial agents, 3-epi-deoxynegamycin serves as a critical negative control. Its documented 50% reduction in antibacterial activity against Gram-positive bacteria compared to deoxynegamycin allows researchers to pinpoint the structural features of the negamycin class responsible for antimicrobial action. This facilitates the rational design of novel antibiotics that retain antibacterial potency while potentially reducing toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Epi-Deoxynegamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.